molecular formula C9H17N3S3 B2716251 5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 338394-36-8

5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2716251
CAS RN: 338394-36-8
M. Wt: 263.44
InChI Key: NZVPPPZRYJAJMM-UHFFFAOYSA-N
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Description

The compound “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a chemical compound that contains sulfur and nitrogen atoms in its structure . It is related to the class of compounds known as thiazoles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of sulfur and nitrogen atoms. The compound has a molecular weight of 210.43 .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 210.43 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

DNA Methylation Inhibition

  • Study Insight : New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, similar to the compound , were synthesized and showed potential anti-tumor activity. These derivatives influenced the methylation level of tumor DNA, indicating their significance in cancer research and therapy (Hovsepyan et al., 2018).

Synthesis of Novel Compounds

  • Study Insight : Syntheses of similar triazole compounds have been reported, focusing on creating new molecular structures that can be valuable in diverse scientific applications. This includes the development of bis(4-amino-4H-1,2,4-triazole-3-thiols) through specific condensation reactions (Ebrahimi & Sayadi, 2012).

Glycosylation Studies

  • Study Insight : Research on glycosylation of similar triazole compounds, like 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, offers insights into chemical processes useful in pharmaceutical and biochemical applications. This study involved varying glycosyl halides and bases to explore different glycoside formations (El Ashry et al., 2009).

Antimicrobial Activities

  • Study Insight : The synthesis and evaluation of new 1,2,4-triazole derivatives, starting from compounds like isonicotinic acid hydrazide, revealed their antimicrobial activities. This study highlights the potential of triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

  • Study Insight : Triazole derivatives have been studied for their efficiency in corrosion inhibition, particularly for mild steel in acidic media. This application is crucial in material science and engineering, demonstrating the compound's versatility in different industrial contexts (Lagrenée et al., 2002).

Solar Cell Application

  • Study Insight : In the field of renewable energy, triazole compounds have been used in dye-sensitized solar cells (DSSCs). A study involving a thiolate/disulfide organic-based electrolyte system showed significant efficiency, highlighting the compound's potential in solar energy technologies (Hilmi et al., 2014).

Future Directions

Thiazoles, which are structurally similar to “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, have been found in many potent biologically active compounds . Therefore, future research could focus on exploring the potential biological activities of “this compound” and its derivatives.

properties

IUPAC Name

3-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S3/c1-4-14-8(15-5-2)6-7-10-11-9(13)12(7)3/h8H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVPPPZRYJAJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(CC1=NNC(=S)N1C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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